![molecular formula C25H27N3O3 B2492441 3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 637747-35-4](/img/structure/B2492441.png)
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
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Overview
Description
This compound belongs to a class of chemicals that combine elements of benzimidazole and chromen-4-one derivatives. The structure of this molecule suggests it could have interesting chemical properties and biological activities due to the presence of benzimidazole, which is known for its pharmacological potential, and chromen-4-one, a core structure in coumarins with various biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, including Knoevenagel condensation, and can utilize iodine as an efficient catalyst. Such procedures have been described for the synthesis and characterization of benzimidazole-sulfanyl-chromen-2-one derivatives, indicating complex synthesis routes that might be applicable to our compound of interest (Nagaraja, Bodke, Kenchappa, & Kumar, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and LC-MS. These methods provide detailed information on the molecular fingerprint and the structural integrity of the synthesized compounds. For example, benzimidazole-chromen-2-one derivatives' structure and stability have been studied through X-ray analysis and molecular docking studies, highlighting the importance of precise structural elucidation (Pankratov et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological targets, evidenced by their antimicrobial and antioxidant activities. These interactions are facilitated by the compound's ability to bind with microbial enzymes or DNA, as shown in studies involving similar benzimidazole-chromen-2-one derivatives (Nagaraja et al., 2020).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined through experimental analysis, such as solvent-free synthesis methods, which also highlight the compound's stability under various conditions (Prasoonaa, Kishorea, & Brahmeshwari, 2020).
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-3-16-12-17-23(30)19(25-26-20-9-4-5-10-21(20)27-25)14-31-24(17)18(22(16)29)13-28-11-7-6-8-15(28)2/h4-5,9-10,12,14-15,29H,3,6-8,11,13H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSECWTLJMNNWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3C)OC=C(C2=O)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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